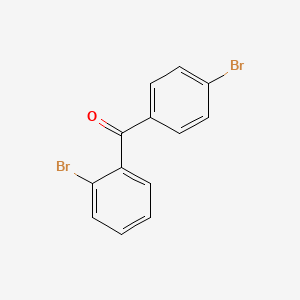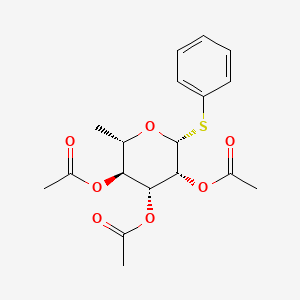![molecular formula C13H11NO3 B1359212 (3'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 880158-11-2](/img/structure/B1359212.png)
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol
Vue d'ensemble
Description
“(3’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a compound that contains a biphenyl group with a nitro group at the 3’ position and a methanol group at the 4’ position . It’s structurally similar to 3-nitrobenzyl alcohol, an organic compound with the formula C7H7NO3 .
Molecular Structure Analysis
The molecular structure of “(3’-Nitro[1,1’-biphenyl]-4-yl)methanol” can be inferred from its name. It contains a biphenyl group, which consists of two connected phenyl rings. One of these rings has a nitro group (-NO2) attached at the 3’ position and a methanol group (-CH2OH) attached at the 4’ position .
Applications De Recherche Scientifique
Photochemical Reactions : Research has explored the photolysis of related nitro compounds in methanol, leading to the formation of various products through reactions like isomerization and solvolysis. This study demonstrates the potential of these compounds in photochemical applications (Patel & Boyer, 1980).
Solvatochromism and Probing Solvent Mixtures : Nitro-substituted phenolates, closely related to the query compound, exhibit solvatochromism - a change in color based on solvent polarity. They have been used as probes for investigating solvent mixtures, demonstrating the utility of such compounds in understanding solvent interactions (Nandi et al., 2012).
Kinetics of Chemical Reactions : Studies on substituted biphenyls, similar to the query compound, have been conducted to understand the kinetics of certain chemical reactions, like piperidinodebromination in methanol. This highlights their role in studying reaction mechanisms (Guanti et al., 1977).
Catalysis and Isomerization : Research involving similar nitrophenyl compounds in methanol has shown their involvement in catalysis and isomerization processes. For example, a study involving a dinuclear Zn(II) complex illustrated how these compounds can aid in understanding catalytic cleavage and isomerization processes (Tsang et al., 2009).
Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, which share structural similarities with the query compound, have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence. This shows the potential of such compounds in the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Photoreaction Mechanisms : The photolysis of chloro nitroso compounds in methanol has been studied to understand the mechanisms of photoreaction, showcasing the relevance of nitro compounds in photoreaction studies (Kayen & Boer, 2010).
Synthesis of Pharmaceuticals : Nitro-substituted compounds have been used in the synthesis of pharmaceuticals, such as in the N-methylation of amines and the transfer hydrogenation of nitroarenes using methanol (Sarki et al., 2021).
Electrokinetic Chromatography : Nitro-polycyclic aromatic hydrocarbons, including nitro-biphenyls, have been separated by micellar electrokinetic chromatography, demonstrating the role of these compounds in chromatographic techniques (Jia et al., 1998).
Propriétés
IUPAC Name |
[4-(3-nitrophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGVRKDIAKLYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629599 | |
| Record name | (3'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
CAS RN |
880158-11-2 | |
| Record name | (3'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)

